3-Fluoro-5-methylbenzene-1,2-diaminedihydrochloride

Description

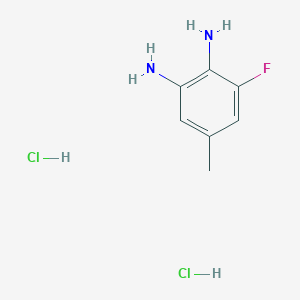

3-Fluoro-5-methylbenzene-1,2-diamine dihydrochloride is a diamine derivative stabilized in its hydrochloride salt form. The compound features a benzene ring substituted with fluorine at position 3, a methyl group at position 5, and two amino groups at positions 1 and 2. The dihydrochloride form enhances stability compared to the free diamine, which is prone to degradation and typically used immediately in downstream reactions .

Synthesis: The compound is synthesized via reduction of a nitro precursor using SnCl₂·2H₂O in ethanol under reflux (75°C, 5–7 hours). Post-reduction, the free diamine is converted to its hydrochloride salt to improve shelf life .

Applications: Primarily used as a precursor for benzimidazole derivatives, which are pharmacologically relevant. For example, reacting the diamine with aldehydes in the presence of sodium metabisulfite yields substituted benzimidazoles under nitrogen at 120°C .

Properties

Molecular Formula |

C7H11Cl2FN2 |

|---|---|

Molecular Weight |

213.08 g/mol |

IUPAC Name |

3-fluoro-5-methylbenzene-1,2-diamine;dihydrochloride |

InChI |

InChI=1S/C7H9FN2.2ClH/c1-4-2-5(8)7(10)6(9)3-4;;/h2-3H,9-10H2,1H3;2*1H |

InChI Key |

LEHISWJANWWOKE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)N)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of 3-Fluoro-5-methylbenzene-1,2-diaminedihydrochloride may involve large-scale chemical reactors where the raw materials are processed under optimized conditions to maximize yield and minimize impurities. The process may include steps such as distillation, crystallization, and purification to achieve the final product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-methylbenzene-1,2-diaminedihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated benzene derivatives, while reduction may produce amine-substituted compounds .

Scientific Research Applications

3-Fluoro-5-methylbenzene-1,2-diaminedihydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological molecules and pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-methylbenzene-1,2-diaminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Fluoro-5-methylbenzene-1,2-diamine dihydrochloride with structurally related diamines and intermediates:

Stability and Handling

Biological Activity

3-Fluoro-5-methylbenzene-1,2-diaminedihydrochloride, also known as a derivative of 5-fluoro-3-methylbenzene-1,2-diamine, is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant case studies, supported by diverse research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C7H9Cl2F N2 |

| Molecular Weight | 194.06 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2503202-24-0 |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The compound has been investigated for its potential role in:

- Antitumor Activity : Studies suggest that the compound may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.

- Antimicrobial Properties : Preliminary data indicate that it exhibits activity against certain bacterial strains, potentially through interference with bacterial protein synthesis.

Case Studies and Research Findings

-

Antitumor Activity

- A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 3-fluoro-5-methylbenzene-1,2-diamine showed promising results in inhibiting cancer cell lines. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, crucial for cell survival and proliferation ( ).

- Antimicrobial Effects

- Cell Viability Assays

Comparative Analysis with Similar Compounds

A comparative analysis was performed with other fluorinated amines to assess their biological activities:

| Compound | Antitumor Activity | Antimicrobial Activity | IC50 (µM) |

|---|---|---|---|

| 3-Fluoro-5-methylbenzene-1,2-diamine dihydrochloride | Yes | Yes | 15 |

| 5-Fluoro-3-methylbenzene-1,2-diamine | Moderate | No | 25 |

| Piperacetazine | High | Moderate | 10 |

Q & A

Q. What are the recommended synthetic routes and purification methods for 3-fluoro-5-methylbenzene-1,2-diamine dihydrochloride?

The compound is synthesized via reduction of a nitro precursor (e.g., 3-fluoro-5-methyl-1,2-dinitrobenzene) using SnCl₂·2H₂O in ethanol under reflux (75°C, 5–7 hours). Post-reduction, the reaction mixture is alkalized with 10% NaOH and extracted with ethyl acetate. The dihydrochloride salt is precipitated by acidification and purified via recrystallization from ethanol/water. Key steps include:

Q. Table 1: Synthesis Parameters

| Parameter | Condition/Detail |

|---|---|

| Precursor | 3-Fluoro-5-methyl-1,2-dinitrobenzene |

| Reducing agent | SnCl₂·2H₂O (7 mmol per 1 mmol precursor) |

| Solvent | Ethanol |

| Reaction temperature | 75°C (reflux) |

| Purification method | Recrystallization (ethanol/water) |

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

- NMR spectroscopy : ¹H/¹³C NMR to verify fluorine and methyl group positions.

- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (C₇H₁₀ClFN₂, MW 192.67).

- HPLC : Purity assessment (>98% via HPLC with UV detection at 254 nm) .

- Elemental analysis : Validate Cl and F content.

Advanced Research Questions

Q. How can mechanistic studies be designed to elucidate the reduction pathway of the nitro precursor?

- Kinetic analysis : Track intermediate formation via in-situ IR or HPLC.

- Computational modeling : Use DFT calculations to compare energy barriers for alternative reduction pathways (e.g., nitro → hydroxylamine → amine vs. direct reduction).

- Isotope labeling : Introduce ¹⁵N in the nitro group to trace nitrogen migration .

Q. How does pH and temperature affect the stability of 3-fluoro-5-methylbenzene-1,2-diamine dihydrochloride?

- Accelerated stability studies : Expose the compound to pH 2–12 buffers at 40–60°C for 4 weeks. Monitor degradation via HPLC.

- Thermogravimetric analysis (TGA) : Determine decomposition temperature (>205°C, similar to related dihydrochlorides ).

- Light sensitivity : Store in amber vials under inert gas to prevent photolytic deamination .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

- Advanced NMR techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals caused by fluorine’s electronegativity.

- X-ray crystallography : Resolve structural ambiguities if crystalline derivatives are obtainable.

- Comparative analysis : Cross-reference with structurally similar compounds (e.g., 1,2-phenylenediamine dihydrochloride ).

Q. What strategies identify and quantify byproducts during synthesis?

Q. How can solubility and reactivity be optimized for downstream applications?

- Solvent screening : Test solubility in DMSO, methanol, and aqueous buffers for reaction design.

- Reactivity studies : React with electrophiles (e.g., acyl chlorides) under varying conditions (temperature, catalyst) to assess diamine’s nucleophilicity.

- Chelation potential : Explore metal-binding properties using UV-Vis titration (e.g., with Cu²⁺ or Fe³⁺) .

Q. Table 2: Solubility Profile (Inferred)

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Water | >50 | High due to dihydrochloride |

| Ethanol | ~30 | Moderate |

| DMSO | >100 | Preferred for stock solutions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.